molecular formula C19H25NO2 B1389234 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline CAS No. 1040685-14-0

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline

Cat. No. B1389234
CAS RN: 1040685-14-0
M. Wt: 299.4 g/mol
InChI Key: NIJZXPZLXXSYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline (4-SBPPA) is an organic compound that is widely used in the synthesis of amines and other compounds. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. 4-SBPPA has been studied extensively for its biological and biochemical properties, and is used in a variety of laboratory experiments and research applications.

Mechanism Of Action

The mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is not fully understood. However, it is believed to be involved in the formation of amines and other compounds through the formation of amide bonds. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of peptides and other compounds through the formation of peptide bonds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is believed to be involved in the formation of catalysts and other compounds used in various chemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline are not fully understood. However, some studies have suggested that 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline may have anti-inflammatory, anti-cancer, and anticonvulsant properties. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have antioxidant and anti-aging properties. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been found to have neuroprotective effects, and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in laboratory experiments include its high reactivity, high yields, and low cost. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in a variety of reactions, including the synthesis of amines, peptides, and other compounds. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be used in the synthesis of fluorescent probes and imaging agents. However, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline can be toxic in high concentrations and should be handled with care.

Future Directions

The potential future directions of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug synthesis and development. In addition, further research into the mechanism of action of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline and its potential uses in the synthesis of catalysts and other compounds used in various chemical processes is needed. Furthermore, further research into the potential uses of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the synthesis of fluorescent probes and imaging agents is needed. Finally, further research into the use of 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline in the development of novel drugs and treatments is needed.

Scientific Research Applications

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline is used in a variety of scientific research applications, including the synthesis of amines, peptides, and other compounds. It has also been used in the synthesis of various drugs, such as anticonvulsants, anti-cancer drugs, and anti-inflammatory agents. In addition, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of fluorescent probes and imaging agents. Furthermore, 4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline has been used in the synthesis of catalysts and other compounds used in various chemical processes.

properties

IUPAC Name

4-butan-2-yloxy-N-(2-phenoxypropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-15(2)21-19-12-10-17(11-13-19)20-14-16(3)22-18-8-6-5-7-9-18/h5-13,15-16,20H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJZXPZLXXSYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCC(C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Sec-butoxy)-N-(2-phenoxypropyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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